4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 681841-68-9
VCID: VC7530074
InChI: InChI=1S/C22H28N2O2S/c1-15-6-11-21-20(14-15)19(16(2)24-21)12-13-23-27(25,26)18-9-7-17(8-10-18)22(3,4)5/h6-11,14,23-24H,12-13H2,1-5H3
SMILES: CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C
Molecular Formula: C22H28N2O2S
Molecular Weight: 384.54

4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide

CAS No.: 681841-68-9

Cat. No.: VC7530074

Molecular Formula: C22H28N2O2S

Molecular Weight: 384.54

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide - 681841-68-9

Specification

CAS No. 681841-68-9
Molecular Formula C22H28N2O2S
Molecular Weight 384.54
IUPAC Name 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C22H28N2O2S/c1-15-6-11-21-20(14-15)19(16(2)24-21)12-13-23-27(25,26)18-9-7-17(8-10-18)22(3,4)5/h6-11,14,23-24H,12-13H2,1-5H3
Standard InChI Key JIHYILUFJDFIEE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

The compound has the molecular formula C₂₂H₂₈N₂O₂S and a molecular weight of 384.54 g/mol. Its IUPAC name reflects the integration of a tert-butyl-substituted benzenesulfonamide moiety linked via an ethyl chain to a 2,5-dimethylindole group. Key identifiers include:

PropertyValueSource
SMILESCC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C
InChI KeyJIHYILUFJDFIEE-UHFFFAOYSA-N
PubChem CID1260181
SolubilityNot available

The tert-butyl group at the para position of the benzene ring enhances steric bulk, potentially influencing binding interactions with biological targets. The indole system, substituted with methyl groups at positions 2 and 5, contributes aromaticity and hydrogen-bonding capabilities.

Molecular Geometry and Conformational Analysis

Three-Dimensional Structure

The compound’s geometry is defined by:

  • A planar benzenesulfonamide core.

  • A flexible ethyl linker enabling conformational adaptability.

  • A near-orthogonal orientation between the indole and benzene rings, as inferred from related structures .

Molecular dynamics simulations suggest that the tert-butyl group induces torsional strain, potentially stabilizing unique conformations critical for receptor interactions.

Comparison with Related Compounds

Structural Analogues

  • N-[2-(1H-Indol-3-yl)ethyl]-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide (CAS 937701-03-6): Incorporates a thiazolidinone ring, increasing polarity but reducing metabolic stability .

  • N-(2-(1H-Indol-3-yl)ethyl)-4-tert-butyl-N-methylbenzamide (PubChem CID 11624162): Replaces sulfonamide with a benzamide group, altering hydrogen-bonding patterns .

CompoundMolecular WeightKey Functional GroupsPredicted logP
4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide384.54Sulfonamide, tert-butyl, indole4.2
N-[2-(1H-Indol-3-yl)ethyl]-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide461.55Thiazolidinone, sulfonamide3.8

Future Directions and Challenges

Research Gaps

  • Solubility profiling: Essential for pharmacokinetic studies.

  • Target identification: High-throughput screening to elucidate biological targets.

  • In vivo efficacy: Preclinical testing in disease models.

QSAR-driven optimization could further enhance selectivity, while crystallographic studies may resolve conformational ambiguities .

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